molecular formula C17H17N3O2 B15116688 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-3-carbonitrile

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-3-carbonitrile

Cat. No.: B15116688
M. Wt: 295.34 g/mol
InChI Key: NXUBLAKEXMGWEV-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-3-carbonitrile involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce simpler amine compounds .

Scientific Research Applications

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-3-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including anti-inflammatory, anti-viral, and anti-cancer activities . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-3-carbonitrile is unique due to its specific structural features and biological activities. Similar compounds include other tetrahydroisoquinoline derivatives, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline . These compounds share some common properties but differ in their specific chemical structures and biological effects .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H17N3O2/c1-21-15-8-12-5-7-20(11-14(12)9-16(15)22-2)17-13(10-18)4-3-6-19-17/h3-4,6,8-9H,5,7,11H2,1-2H3

InChI Key

NXUBLAKEXMGWEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=C(C=CC=N3)C#N)OC

Origin of Product

United States

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